molecular formula C32H45N3O4 B116007 4-Azidophenacyl lithocholate CAS No. 149021-83-0

4-Azidophenacyl lithocholate

Cat. No.: B116007
CAS No.: 149021-83-0
M. Wt: 535.7 g/mol
InChI Key: SIKCBCFCVHCONT-KHPBNNDWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Azidophenacyl lithocholate is a synthetic derivative of lithocholic acid (LCA), a secondary bile acid produced by gut microbiota. The compound features a lithocholate backbone modified with a 4-azidophenacyl group, which introduces a photoreactive azide moiety and a phenacyl ester. This structural modification enhances its utility in bioorthogonal chemistry (e.g., click reactions for targeted drug delivery or imaging) while retaining bile acid-mediated biological interactions.

Properties

CAS No.

149021-83-0

Molecular Formula

C32H45N3O4

Molecular Weight

535.7 g/mol

IUPAC Name

[2-(4-azidophenyl)-2-oxoethyl] (4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C32H45N3O4/c1-20(4-13-30(38)39-19-29(37)21-5-8-23(9-6-21)34-35-33)26-11-12-27-25-10-7-22-18-24(36)14-16-31(22,2)28(25)15-17-32(26,27)3/h5-6,8-9,20,22,24-28,36H,4,7,10-19H2,1-3H3/t20-,22-,24-,25+,26-,27+,28+,31+,32-/m1/s1

InChI Key

SIKCBCFCVHCONT-KHPBNNDWSA-N

SMILES

CC(CCC(=O)OCC(=O)C1=CC=C(C=C1)N=[N+]=[N-])C2CCC3C2(CCC4C3CCC5C4(CCC(C5)O)C)C

Isomeric SMILES

C[C@H](CCC(=O)OCC(=O)C1=CC=C(C=C1)N=[N+]=[N-])[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@H](C5)O)C)C

Canonical SMILES

CC(CCC(=O)OCC(=O)C1=CC=C(C=C1)N=[N+]=[N-])C2CCC3C2(CCC4C3CCC5C4(CCC(C5)O)C)C

Synonyms

4-azidophenacyl lithocholate
p-azidophenacyl 3 alpha-hydroxy-5 beta-cholan-24-oate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 4-azidophenacyl lithocholate:

Compound Name Structural Features Biological Activity Toxicity Concerns Applications Key References
Lithocholic Acid (LCA) Monohydroxy, 3α-OH, C24 bile acid Inhibits Clostridioides difficile growth; modulates gut microbiota Hepatotoxic at high doses Antimicrobial therapy; microbiota studies
Isolithocholate (iLCA) 3β-OH epimer of LCA Retains anti-C. difficile activity with reduced commensal microbiota disruption Lower hepatotoxicity than LCA Targeted antimicrobials
Chenodeoxycholic Acid (CDC) Dihydroxy, 7α-OH, precursor to LCA Gallstone dissolution; metabolized to LCA and lithocholate in vivo Elevates liver enzymes; induces hepatic lesions Gallstone therapy
Ammonium Lithocholate Lithocholate conjugated to ammonium cation Self-assembles into nanotubes with monodisperse diameters (~6.4 nm) Limited toxicity data Nanomaterial engineering
This compound LCA + 4-azidophenacyl group Hypothesized: Targeted antimicrobial activity via azide-mediated conjugation Potential azide-related reactivity risks Drug delivery; imaging probes Inferred

Key Differentiators

  • Bioorthogonal Functionality : Unlike LCA or iLCA, this compound’s azide group enables covalent conjugation with alkyne-bearing molecules, a feature absent in natural bile acids. This could enhance precision in targeting pathogenic microbes (e.g., C. difficile) while sparing commensals .
  • Solubility and Binding : The phenacyl ester may improve solubility in organic solvents compared to LCA, facilitating formulation. However, it may reduce affinity for bile acid transporters (e.g., ASBT) relative to unconjugated LCA .
  • Toxicity Profile: While LCA and CDC are hepatotoxic at high doses, the azide moiety in this compound could introduce novel risks, such as reactive nitrogen species generation under UV light .

Research Findings and Mechanistic Insights

Antimicrobial Activity

  • LCA and its epimers (iLCA, iaLCA) inhibit C. difficile by disrupting membrane integrity and sporulation, with minimal effects on commensal Gram-negative bacteria .
  • Inference for this compound : The lithocholate backbone likely retains anti-C. difficile activity, while the azidophenacyl group could enable targeted delivery to bacterial membranes via click chemistry-functionalized carriers .

Toxicity and Metabolism

  • Chronic CDC administration in primates elevates liver enzymes and increases lithocholate levels in bile, correlating with hepatic lesions .
  • Tissue-bound lithocholate (covalently linked to lysine residues) may promote carcinogenesis, highlighting risks of prolonged bile acid exposure .
  • Inference for this compound : Metabolic degradation could release free LCA, necessitating studies on hepatic accumulation and azide byproduct clearance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.